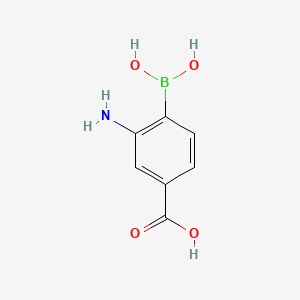

3-Amino-4-boronobenzoic acid

CAS No.:

Cat. No.: VC15992004

Molecular Formula: C7H8BNO4

Molecular Weight: 180.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BNO4 |

|---|---|

| Molecular Weight | 180.96 g/mol |

| IUPAC Name | 3-amino-4-boronobenzoic acid |

| Standard InChI | InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |

| Standard InChI Key | VAUXEJYIYFPASW-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)O)N)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-4-bromobenzoic acid features a benzoic acid backbone substituted with an amino group (-NH₂) at the third position and a bromine atom (-Br) at the fourth position. The SMILES notation for this compound is O=C(O)C1=CC=C(Br)C(N)=C1, reflecting its planar aromatic structure . The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, enhancing its reactivity in substitution and coupling reactions.

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 216.03 g/mol |

| LogP (octanol-water) | 1.27 (consensus) |

| Solubility (ESOL) | 0.746 mg/mL (0.00345 mol/L) |

| Topological Polar Surface | 63.32 Ų |

| Lipinski Rule Compliance | 0 violations |

The compound exhibits moderate solubility in polar solvents like methanol and ethyl acetate, with a high gastrointestinal absorption rate (predicted bioavailability score: 0.56) . Its LogP value indicates moderate lipophilicity, facilitating membrane permeability, as evidenced by its ability to cross the blood-brain barrier .

Synthesis Methodologies

Reductive Amination with Sodium Borohydride

A 68% yield is achieved via reductive amination using sodium borohydride and nickel chloride in methanol. The reaction proceeds under ice-cooled conditions to mitigate exothermic effects, followed by purification via ethyl acetate extraction and crystallization .

Thionyl Chloride-Mediated Acid Chloride Formation

Treatment with thionyl chloride in toluene at reflux for 2 hours converts the carboxylic acid group to an acid chloride, yielding 3-sulfinylamino-4-bromo-benzoyl chloride at 48.9% efficiency . This intermediate is critical for peptide coupling reactions.

Palladium-Catalyzed Cyanation

A two-step cyanation process using tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in dimethylformamide achieves a 67% yield of 3-amino-4-cyano-benzoic acid. The reaction requires sequential catalyst additions and heating to 100°C .

Table 1: Comparative Synthesis Routes

| Method | Yield | Key Reagents | Conditions |

|---|---|---|---|

| Reductive Amination | 68% | NaBH₄, NiCl₂·6H₂O | Methanol, 0°C → RT |

| Acid Chloride Formation | 48.9% | SOCl₂, Toluene | Reflux, 2 hours |

| Palladium-Catalyzed Cyanation | 67% | Pd(PPh₃)₄, Zn(CN)₂ | DMF, 100°C, 15 hours |

Pharmaceutical and Agrochemical Applications

Antibiotic and Antiviral Agents

3-Amino-4-bromobenzoic acid is categorized under antibiotic and antiviral research (Ambeed category 4037) . Its bromine atom facilitates halogen bonding with microbial enzymes, while the amino group enables hydrogen bonding, making it a scaffold for designing non-competitive enzyme inhibitors.

Fluorescent Probes

As a fluorescent probe (Ambeed category 1082), the compound’s aromatic system allows for π-π stacking interactions with biomolecules, enabling staining applications in cellular imaging . Derivatives functionalized with ester groups (e.g., methyl 3-amino-4-bromobenzoate) exhibit enhanced fluorescence quantum yields.

Agrochemical Intermediates

The compound’s reactivity in Ullmann and Suzuki-Miyaura couplings makes it valuable for synthesizing herbicides and fungicides. For example, coupling with pyridine derivatives yields molecules with enhanced phytotoxic activity .

Biological Activity and Pharmacokinetics

Predicted ADMET Profile

-

GI Absorption: High

-

BBB Permeation: Yes

-

P-glycoprotein Substrate: No

-

Skin Permeation: LogKp = -6.55 cm/s (low)

The compound’s lack of cytochrome P450 inhibition reduces drug-drug interaction risks, positioning it as a candidate for central nervous system-targeted therapies.

Industrial and Research Utilization

Peptide Synthesis

As a building block in solid-phase peptide synthesis, the bromine atom serves as a protective group that can be selectively removed via palladium-catalyzed dehalogenation .

Liquid Crystal Development

The planar structure and polar substituents enable the compound to act as a mesogen in liquid crystal displays (LCDs). Ester derivatives align under electric fields, modulating light transmission .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume